molecular formula C10H15N3O3 B13097188 1(6h)-Pyrimidineacetic acid,2-amino-a-isopropyl-4-methyl-6-oxo-

1(6h)-Pyrimidineacetic acid,2-amino-a-isopropyl-4-methyl-6-oxo-

Cat. No.: B13097188
M. Wt: 225.24 g/mol
InChI Key: CWNDXMHDAPDORT-UHFFFAOYSA-N
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Description

1(6h)-Pyrimidineacetic acid,2-amino-a-isopropyl-4-methyl-6-oxo- is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(6h)-Pyrimidineacetic acid,2-amino-a-isopropyl-4-methyl-6-oxo- typically involves multi-step organic reactions. Common starting materials might include pyrimidine derivatives, acetic acid, and isopropylamine. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1(6h)-Pyrimidineacetic acid,2-amino-a-isopropyl-4-methyl-6-oxo- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1(6h)-Pyrimidineacetic acid,2-amino-a-isopropyl-4-methyl-6-oxo- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may modulate biological pathways by inhibiting or activating these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine-2-carboxylic acid: Another pyrimidine derivative with similar structural features.

    2-Amino-4-methylpyrimidine: Shares the amino and methyl substituents on the pyrimidine ring.

    6-Oxo-1,6-dihydropyrimidine: Contains the oxo group at the same position.

Uniqueness

1(6h)-Pyrimidineacetic acid,2-amino-a-isopropyl-4-methyl-6-oxo- is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.

Properties

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

2-(2-amino-4-methyl-6-oxopyrimidin-1-yl)-3-methylbutanoic acid

InChI

InChI=1S/C10H15N3O3/c1-5(2)8(9(15)16)13-7(14)4-6(3)12-10(13)11/h4-5,8H,1-3H3,(H2,11,12)(H,15,16)

InChI Key

CWNDXMHDAPDORT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=N1)N)C(C(C)C)C(=O)O

Origin of Product

United States

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